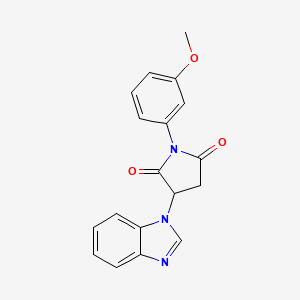
3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring, a methoxy-substituted phenyl group, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole intermediate.
Formation of the pyrrolidine-2,5-dione ring: This could be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal chemistry applications could include the development of new drugs for treating various diseases, given the bioactive nature of its structural components.
Industry
In the industrial sector, the compound might find use in the synthesis of advanced materials or as a specialty chemical in various processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group, which might affect its biological activity.
3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group in the 3-position of the phenyl ring could confer unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5543-54-4 |
|---|---|
Molekularformel |
C18H15N3O3 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15N3O3/c1-24-13-6-4-5-12(9-13)21-17(22)10-16(18(21)23)20-11-19-14-7-2-3-8-15(14)20/h2-9,11,16H,10H2,1H3 |
InChI-Schlüssel |
FWPSPBVEQBCUAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
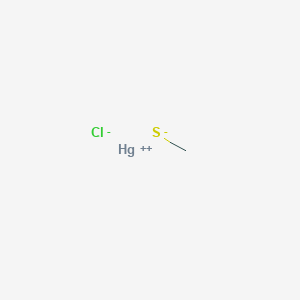
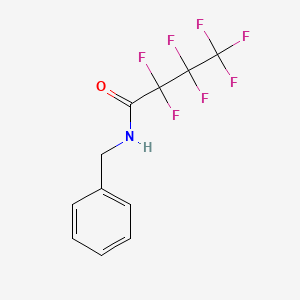
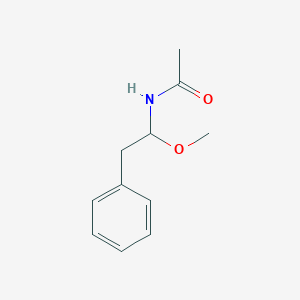

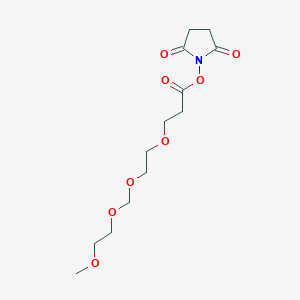
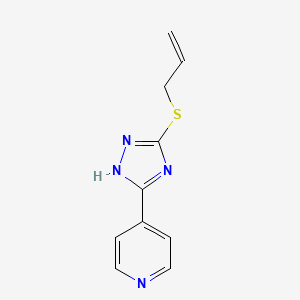
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
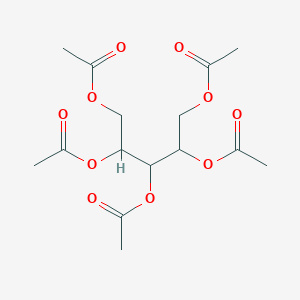

![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
